molecular formula C9H10N2O2 B1320296 4-Methyl-5-nitroindoline CAS No. 165250-68-0

4-Methyl-5-nitroindoline

Cat. No.: B1320296
CAS No.: 165250-68-0
M. Wt: 178.19 g/mol
InChI Key: XZXMLIIFZFXIHW-UHFFFAOYSA-N
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Description

4-Methyl-5-nitroindoline is a chemical compound belonging to the class of indoline derivatives. It is characterized by a molecular formula of C9H10N2O2 and a molecular weight of 178.19 g/mol . This compound is notable for its unique chemical structure, which includes a nitro group and a methyl group attached to an indoline ring. It has been studied for its potential therapeutic and environmental applications due to its biological activity.

Preparation Methods

The synthesis of 4-Methyl-5-nitroindoline can be achieved through various methods. One common synthetic route involves the condensation reaction of 2,6-dinitrotoluene with N,N-dimethylformamide dimethyl acetal in a solvent such as N,N-dimethylformamide (DMF). This reaction generates 2,6-dinitrodimethylaminostyrene, which is then subjected to reduction condensation in an acetic acid/toluene mixed solution to obtain the target product . Another method involves adding 2-methyl-3-nitrobenzene, triethyl orthoformate, and oxalic acid into a flask, followed by heating and refluxing to react, cooling, and then adding an alcohol solution of potassium ethoxide .

Chemical Reactions Analysis

4-Methyl-5-nitroindoline undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, potassium permanganate, and various solvents like DMF and acetic acid. Major products formed from these reactions include amino derivatives, substituted indolines, and carboxylic acids .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Methyl-5-nitroindoline involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The indoline ring structure allows it to bind with high affinity to multiple receptors, which can modulate various biological pathways .

Comparison with Similar Compounds

4-Methyl-5-nitroindoline can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

4-methyl-5-nitro-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-6-7-4-5-10-8(7)2-3-9(6)11(12)13/h2-3,10H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXMLIIFZFXIHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1CCN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80601498
Record name 4-Methyl-5-nitro-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80601498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165250-68-0
Record name 4-Methyl-5-nitro-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80601498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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